molecular formula C6H12O2 B042371 4-Methylpentanoic acid CAS No. 646-07-1

4-Methylpentanoic acid

Cat. No.: B042371
CAS No.: 646-07-1
M. Wt: 116.16 g/mol
InChI Key: FGKJLKRYENPLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocaproic acid, also known as 4-methylpentanoic acid, is a methyl-branched fatty acid. It is a carboxylic acid with the chemical formula C6H12O2. This compound is a metabolite of 20 α-hydroxycholesterol and is commonly found in various biological systems .

Scientific Research Applications

Isocaproic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is a metabolite in the leucine degradation pathway and plays a role in various metabolic processes.

    Medicine: Isocaproic acid and its derivatives are studied for their potential therapeutic effects, including muscle protein synthesis and antibacterial properties.

    Industry: It is used in the production of flavors, fragrances, and as a food preservative

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocaproic acid can be synthesized through several methods. One common method involves the bromination of commercial isocaproic acid. In this process, 500 grams of commercial isocaproic acid is mixed with 250 milliliters of benzene in a round-bottomed flask. The water and benzene are removed by distillation until the temperature of the vapors reaches 100°C. The residual acid is then cooled to room temperature, and 743 grams of dry bromine is added. The mixture is heated to 80-85°C, and the bromination proceeds smoothly for 8-15 hours until the dark red color of bromine disappears. The temperature is then raised to 100-105°C and maintained for 2 hours. The resulting product is distilled to obtain α-bromoisocaproic acid .

Industrial Production Methods: Industrial production of isocaproic acid typically involves the fermentation of leucine by microorganisms such as lactic acid bacteria and Clostridium species. This method is advantageous due to its cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions: Isocaproic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: α-Ketoisocaproic acid

    Reduction: Isocaproaldehyde

    Substitution: Esters and amides

Comparison with Similar Compounds

Isocaproic acid is similar to other methyl-branched fatty acids such as:

  • 4-Methylvaleric acid
  • Isobutylacetic acid
  • Isohexanoic acid

Uniqueness: Isocaproic acid is unique due to its specific role in the leucine degradation pathway and its potential therapeutic applications in muscle protein synthesis and antibacterial properties. Its branched structure also distinguishes it from other straight-chain fatty acids .

Properties

IUPAC Name

4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKJLKRYENPLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060951
Record name Pentanoic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a sour, penetrating odour
Record name Isocaproic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21056
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Methylpentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/413/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

199.00 to 201.00 °C. @ 760.00 mm Hg
Record name Isocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name 4-Methylpentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/413/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.919-0.926
Record name 4-Methylpentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/413/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.44 [mmHg]
Record name Isocaproic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21056
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

646-07-1
Record name Isocaproic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocaproic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isocaproic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanoic acid, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOCAPROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4U8JA28T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-33 °C
Record name Isocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpentanoic acid
Reactant of Route 2
4-Methylpentanoic acid
Reactant of Route 3
4-Methylpentanoic acid
Reactant of Route 4
Reactant of Route 4
4-Methylpentanoic acid
Reactant of Route 5
4-Methylpentanoic acid
Reactant of Route 6
Reactant of Route 6
4-Methylpentanoic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methylpentanoic acid?

A1: this compound has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly employed to identify and characterize this compound. GC-MS is particularly useful for detecting 2-hydroxy-4-methylpentanoic acid in bacterial cultures. []

Q3: How is this compound quantified in complex mixtures?

A3: Stable isotope dilution assays coupled with gas chromatography are frequently used for accurate quantification of this compound, especially in food matrices like cheese. []

Q4: How is this compound biosynthesized in biological systems?

A4: In plants like Lycopersicon pennellii, this compound is synthesized as a precursor to acyl groups in glucose esters. This process likely involves the branched-chain amino acid biosynthetic pathway, utilizing valine and leucine as precursors. []

Q5: Can bacteria metabolize amino acids to produce this compound?

A5: Yes, Clostridium butyricum can convert l-leucine to 2-hydroxy-4-methylpentanoic acid, demonstrating a unique aspect of its metabolism. [] This bioconversion is stereospecific, resulting in the formation of d-2-hydroxy-4-methylpentanoic acid from l-leucine. []

Q6: What is the role of branched-chain amino acid metabolism in the formation of this compound derivatives in cheese?

A6: Research suggests that 3-methylbutanal, 3-methyl-1-butanol, and 3-methylbutanoic acid, key aroma compounds in cheese, are derived from l-leucine degradation via the Ehrlich pathway. Studies using labeled precursors confirmed l-leucine as the primary precursor for these compounds, with 3-methylbutanoic acid being preferentially formed. []

Q7: What are the potential applications of this compound?

A7: this compound and its derivatives are found in various applications, including:

  • Food Industry: Contributes to the characteristic aroma and flavor profile of certain foods, such as Gouda cheese. []
  • Chemical Synthesis: Serves as a building block for synthesizing more complex molecules, including pharmaceuticals. []
  • Material Science: Used as a chiral building block in the synthesis of homochiral metal-organic frameworks (MOFs) for various applications. []

Q8: How does the structure of this compound influence its properties in materials?

A8: The branched structure of this compound can influence the packing and porosity of materials. In the context of MOFs, variations in the amino acid side chain and anions used alongside this compound derivatives can result in diverse structures, impacting their porosity and water adsorption properties. []

Q9: Does this compound exhibit any biological activity?

A9: While not directly a drug itself, this compound serves as a key structural element in various biologically active compounds. For instance, it is a component of Sansalvamide A, a cyclic depsipeptide with antitumor properties. []

Q10: How does this compound contribute to the activity of Sansalvamide A analogues?

A10: While the specific interaction mechanism is not fully elucidated, the presence of this compound within the Sansalvamide A structure is crucial for its antitumor activity. N-methylated sansalvamide A peptide analogues, which retain the this compound moiety, demonstrated enhanced potency compared to the natural product against various tumor cell lines. []

Q11: Are there any known interactions of this compound derivatives with biological targets?

A11: Yes, certain derivatives of this compound, specifically those incorporating a 2-hydroxy-4-methylpentanoic acid moiety, are recognized as components of microbial metabolites. These metabolites can influence intestinal homeostasis by interacting with proton-sensing GPRs (GPR4 and GPR68) on colonic epithelial cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.